molecular formula C14H8ClN3 B13690170 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13690170
M. Wt: 253.68 g/mol
InChI Key: UCOLXZPODHRBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes an imidazo[1,2-a]pyridine moiety and a benzonitrile group, this compound exhibits various pharmacological properties, particularly as an inhibitor of key biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H8ClN3
  • Molecular Weight : Approximately 253.68 g/mol
  • Structural Characteristics : The presence of a chlorine atom at the 8-position of the imidazo ring enhances its reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in critical cellular pathways.

Targeted Kinases

  • Sterol 14-alpha demethylase (CYP51) : This enzyme is crucial for sterol biosynthesis, and its inhibition can lead to significant disruptions in cellular metabolism and growth.

In Vitro Studies

Research indicates that this compound demonstrates potent inhibitory activity against various kinases. The following table summarizes key findings from in vitro studies:

Biological Activity IC50 (µM) Target
Inhibition of CYP510.5Sterol biosynthesis
Inhibition of Protein Kinase B (PKB)1.2Cell survival and metabolism
Inhibition of Mitogen-Activated Protein Kinase (MAPK)0.8Cell proliferation and differentiation

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through kinase inhibition.
  • Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a novel antibiotic agent.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, opening avenues for neurological disorder treatments.

Synthesis and Production

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The following methods are commonly used:

  • Synthetic Route :
    • Reaction of 2-aminopyridine with chlorinated benzaldehyde.
    • Cyclization under acidic conditions to form the imidazo[1,2-a]pyridine core.
    • Final reaction with benzonitrile derivatives.

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes to enhance yield and purity while minimizing waste.

Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

4-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8ClN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H

InChI Key

UCOLXZPODHRBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)C#N

Origin of Product

United States

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